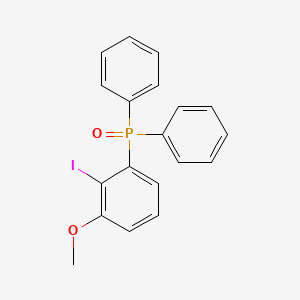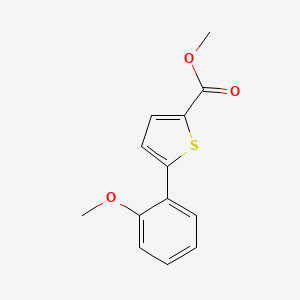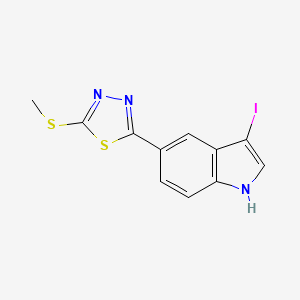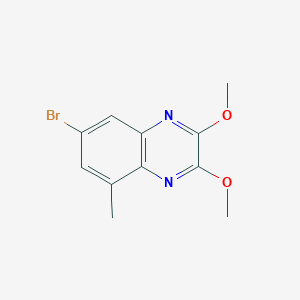
7-bromo-2,3-dimethoxy-5-methylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2,3-dimethoxy-5-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dimethoxy-5-methylquinoxaline typically involves the reaction of 2,3-dimethoxyaniline with 5-bromo-2-methylbenzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-bromo-2,3-dimethoxy-5-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to other functional groups such as amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
7-bromo-2,3-dimethoxy-5-methylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 7-bromo-2,3-dimethoxy-5-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound is an essential intermediate for the synthesis of the drug Erdafitinib.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another quinoxaline derivative with similar structural features.
Uniqueness
7-bromo-2,3-dimethoxy-5-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and drug development .
Properties
CAS No. |
187479-69-2 |
|---|---|
Molecular Formula |
C11H11BrN2O2 |
Molecular Weight |
283.12 g/mol |
IUPAC Name |
7-bromo-2,3-dimethoxy-5-methylquinoxaline |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-4-7(12)5-8-9(6)14-11(16-3)10(13-8)15-2/h4-5H,1-3H3 |
InChI Key |
RJQYGBGKHCCEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C(=N2)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


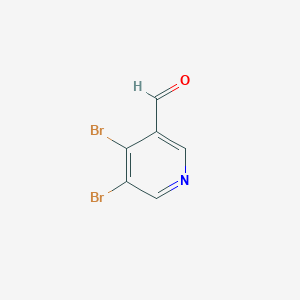
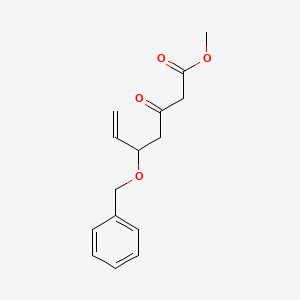
![4-[5-(3-Amino-5-methylphenyl)-1,3-thiazol-2-yl]-1,4-diazepan-2-one](/img/structure/B8614643.png)
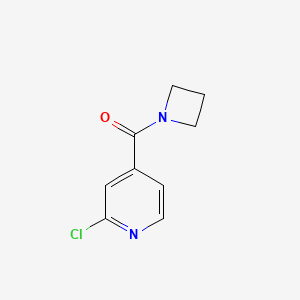
![4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene](/img/structure/B8614663.png)
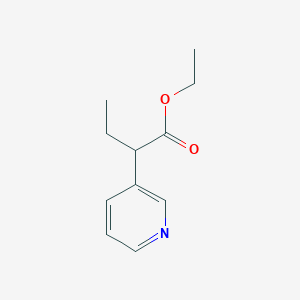

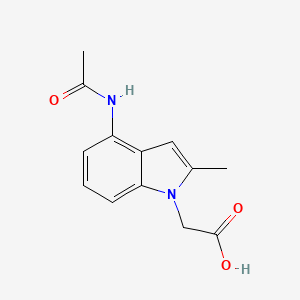
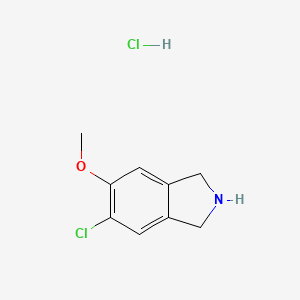
![5-Chloro-N-[2-(4-formylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B8614696.png)
![4-Chloro-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine](/img/structure/B8614703.png)
